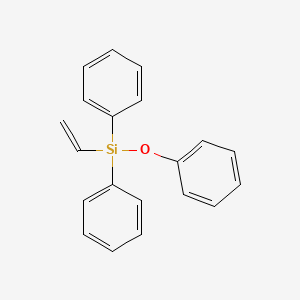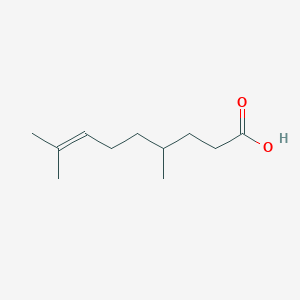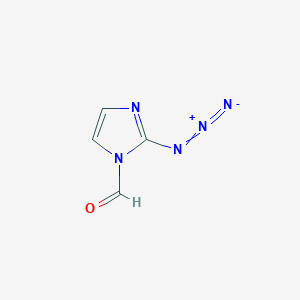
Benzyl dodecylmethanimidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl dodecylmethanimidothioate is an organic compound with the molecular formula C20H33NS It is characterized by the presence of a benzyl group attached to a dodecyl chain through a methanimidothioate linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl dodecylmethanimidothioate typically involves the reaction of benzyl chloride with dodecylamine in the presence of a base, followed by the addition of carbon disulfide. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to 50°C
Catalyst: Sodium or potassium hydroxide
The reaction proceeds through the formation of an intermediate dodecylbenzylamine, which then reacts with carbon disulfide to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters and improves yield and purity. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl dodecylmethanimidothioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioate group to a thiol.
Substitution: The benzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Thiols
Substitution: Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
Benzyl dodecylmethanimidothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and surfactants.
Wirkmechanismus
The mechanism of action of Benzyl dodecylmethanimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it may disrupt cell membranes or interfere with metabolic pathways, leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl dodecylamine: Similar structure but lacks the thioate group.
Dodecylbenzene: Contains a benzene ring attached to a dodecyl chain but lacks the methanimidothioate linkage.
Benzyl thiocyanate: Contains a thiocyanate group instead of the methanimidothioate linkage.
Uniqueness
Benzyl dodecylmethanimidothioate is unique due to the presence of the methanimidothioate linkage, which imparts distinct chemical and biological properties. This linkage allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
63035-77-8 |
|---|---|
Molekularformel |
C20H33NS |
Molekulargewicht |
319.5 g/mol |
IUPAC-Name |
benzyl N-dodecylmethanimidothioate |
InChI |
InChI=1S/C20H33NS/c1-2-3-4-5-6-7-8-9-10-14-17-21-19-22-18-20-15-12-11-13-16-20/h11-13,15-16,19H,2-10,14,17-18H2,1H3 |
InChI-Schlüssel |
SOPKRUIXVKAKFO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN=CSCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Furan-2-yl)methyl]-2-(hydroxyimino)thiomorpholin-3-one](/img/structure/B14514255.png)

![1-Bromo-4-{2-[4-(heptyloxy)phenyl]prop-1-en-1-yl}benzene](/img/structure/B14514269.png)





![2-{[1-(6-Oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino}ethane-1-sulfonic acid](/img/structure/B14514302.png)



![2-Methylnaphtho[1,2-B]thiophene-3-carbaldehyde](/img/structure/B14514334.png)
![2-{[(2-Octyldodecyl)oxy]carbonyl}benzoate](/img/structure/B14514339.png)
